molecular formula C8H6BrO3- B161383 (2-Bromophenoxy)acetic acid CAS No. 1879-56-7

(2-Bromophenoxy)acetic acid

Cat. No. B161383
CAS RN: 1879-56-7
M. Wt: 230.03 g/mol
InChI Key: AZYODYPUWJPKOI-UHFFFAOYSA-N
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Description

“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its IUPAC name is (2-bromophenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “(2-Bromophenoxy)acetic acid” is 1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Bromophenoxy)acetic acid” is a solid at room temperature . and a melting point of 148-149°C .

Scientific Research Applications

Chemical Properties

“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its linear formula is C8 H7 Br O3 . It is typically stored at room temperature and is available in solid form .

Biological Evaluation

“(2-Bromophenoxy)acetic acid” has been used in the design and synthesis of new anti-inflammatory agents . These agents are expected to selectively inhibit COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .

Anti-Inflammatory Applications

Compounds derived from “(2-Bromophenoxy)acetic acid” have shown significant COX-2 inhibition with IC 50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . These compounds have been tested in vivo to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness .

Pain-Relieving Effects

Some compounds derived from “(2-Bromophenoxy)acetic acid” have been thoroughly analyzed for their pain-relieving effects . They have shown significant anti-inflammatory effects without causing stomach ulcers .

Histological Changes

The potent compounds derived from “(2-Bromophenoxy)acetic acid” have been studied for their effects on histological changes . They have been found to lower TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .

Toxicological Properties

The safety profiles of these potent compounds have been evaluated by assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information provides valuable insights into their toxicological properties .

Safety and Hazards

The safety information for “(2-Bromophenoxy)acetic acid” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-(2-bromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYODYPUWJPKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879325
Record name O-BROMOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenoxy)acetic acid

CAS RN

1879-56-7
Record name O-BROMOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (2-Bromophenoxy)acetic acid in the synthesis of 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones?

A1: While the article doesn't delve into the specifics of each reagent's role, it highlights that (2-Bromophenoxy)acetic acid is a key component in the synthetic process []. It likely serves as a building block, contributing to the final structure of the 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones. Further research would be needed to elucidate its exact role in the reaction mechanism.

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